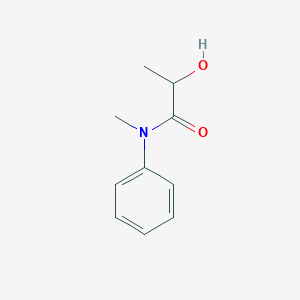

2-Hydroxy-n-methyl-n-phenylpropanamide

Descripción

Overview of the α-Hydroxy Amide Functional Group

The α-hydroxy amide functional group is characterized by a carbonyl group bonded to a nitrogen atom, forming the amide linkage, and a hydroxyl (-OH) group attached to the carbon atom alpha to the carbonyl. This arrangement imparts a unique electronic and steric environment to the molecule. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O) in close proximity influences the molecule's conformation and intermolecular interactions.

The general structure of an α-hydroxy amide involves a stereocenter at the α-carbon, making stereoselective synthesis a key consideration for researchers in this field. The specific compound, 2-Hydroxy-n-methyl-n-phenylpropanamide, is a tertiary amide, with a methyl and a phenyl group attached to the nitrogen atom.

Significance of Amide Chemistry in Advanced Organic Synthesis

Amide bond formation is one of the most fundamental and frequently employed reactions in organic synthesis. The resulting amide linkage is a cornerstone of peptides and proteins and is present in a vast array of natural products, pharmaceuticals, and polymers. stenutz.eu The stability of the amide bond, attributed to resonance delocalization, makes it a robust linker in molecular construction.

Modern organic synthesis continually seeks more efficient and environmentally benign methods for amide bond formation, moving beyond traditional coupling reagents to catalytic and greener alternatives. stackexchange.com Amides also serve as versatile synthetic intermediates, capable of undergoing various transformations such as reduction to amines, hydrolysis to carboxylic acids, and participation in rearrangement reactions. nih.gov

Contextualization of this compound within Related Chemical Classes

This compound belongs to the class of tertiary α-hydroxy amides. Its chemical behavior is dictated by the interplay of its constituent parts:

α-Hydroxy Acid Moiety: The core structure is derived from 2-hydroxypropanoic acid (lactic acid). The hydroxyl group can participate in hydrogen bonding and can be a site for further functionalization, such as oxidation to an α-keto amide.

Tertiary Amide Moiety: The nitrogen atom is bonded to a methyl group and a phenyl group. Unlike primary and secondary amides, tertiary amides lack an N-H bond and therefore cannot act as hydrogen bond donors. This affects their solubility and crystal packing. The electronic properties of the phenyl group can influence the reactivity of the amide.

Compared to its simpler analogue, 2-hydroxy-N-phenylpropanamide (a secondary amide), the N-methyl group in the target compound introduces additional steric bulk and removes the potential for N-H hydrogen bonding. Its properties would also differ from N-hydroxy amides, where the hydroxyl group is attached to the nitrogen atom, leading to different reactivity patterns. The direct amination of α-hydroxy amides is a known synthetic route to α-amino amides, highlighting the reactivity of the α-position. nih.govrug.nl

Due to the limited specific data on this compound, a detailed discussion of its synthesis, properties, and reactivity can only be inferred from the general behavior of related α-hydroxy amides. Further experimental investigation is required to fully characterize this specific compound.

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-N-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)10(13)11(2)9-6-4-3-5-7-9/h3-8,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZNZNZSJNNALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281905 | |

| Record name | 2-hydroxy-n-methyl-n-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-67-4 | |

| Record name | NSC23460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-n-methyl-n-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 Hydroxy N Methyl N Phenylpropanamide Derivatives

Rearrangement Pathways Involving α-Hydroxy Amides

Derivatives of 2-Hydroxy-N-methyl-N-phenylpropanamide can undergo several types of rearrangements, which are common for molecules containing an α-hydroxy amide moiety. These rearrangements are often catalyzed by acids or bases and can lead to the formation of new structural isomers.

α-Ketol and α-Iminol Rearrangements

While classic α-ketol rearrangements involve the isomerization of α-hydroxy ketones, analogous transformations can be envisaged for α-hydroxy amides. These reactions typically proceed via a 1,2-shift of an alkyl or aryl group. In the context of this compound derivatives, this would involve the migration of the methyl group from the carbon bearing the hydroxyl group to the carbonyl carbon. This process is generally reversible and its favorability depends on the relative stability of the starting material and the product.

Similarly, α-iminol rearrangements, which are more favorable for α-hydroxy imines due to the formation of more stable α-amino ketones, can be considered. For an α-hydroxy amide, a related pathway could be initiated under specific conditions, potentially involving the amide nitrogen.

A notable rearrangement specific to N-aryl amides is the Smiles rearrangement. In a relevant study, heavily substituted atropisomeric diarylamines were synthesized through an unactivated Smiles rearrangement of N-aryl anthranilamides. This rearrangement involves the intramolecular nucleophilic aromatic substitution where an aryl group migrates. For a derivative of this compound, a suitably substituted phenyl ring could potentially undergo such a rearrangement. nih.gov

| Rearrangement Type | General Reactant | Key Transformation | Driving Force |

| α-Ketol Rearrangement | α-Hydroxy Ketone | 1,2-Alkyl/Aryl Shift | Formation of a more stable ketone |

| α-Iminol Rearrangement | α-Hydroxy Imine | 1,2-Alkyl/Aryl Shift | Formation of a stable α-amino ketone |

| Smiles Rearrangement | N-Aryl Amide (with appropriate substitution) | Intramolecular Nucleophilic Aromatic Substitution | Conformational predisposition, formation of a stable product |

Intramolecular Cyclization and Ring-Opening Mechanisms

The presence of both a hydroxyl and an amide group in this compound allows for intramolecular cyclization reactions to form heterocyclic structures. The outcome of such reactions is highly dependent on the reaction conditions and the nature of any additional reagents.

For instance, a study on a similar compound, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which contains three nucleophilic centers, demonstrated chemoselective cyclization reactions. researchgate.net When reacted with dihaloalkanes, this compound formed hexahydro-4-pyrimidinones, and with aldehydes, it yielded oxazolidines. researchgate.net This suggests that the hydroxyl and the amide nitrogen of this compound could participate in similar cyclization reactions.

The formation of a five-membered oxazolidinone ring, for example, could be envisioned through the intramolecular attack of the hydroxyl oxygen onto the activated amide carbonyl, or by reaction with a suitable electrophile that bridges the two functional groups.

Conversely, cyclic derivatives formed from this compound could undergo ring-opening reactions under hydrolytic (acidic or basic) or other conditions, reverting to the acyclic α-hydroxy amide or a derivative thereof.

| Reactants | Conditions | Product Type |

| This compound derivative & Dihaloalkane | Basic | Heterocycle (e.g., piperazinone derivative) |

| This compound derivative & Aldehyde/Ketone | Acidic/Basic | Heterocycle (e.g., oxazolidinone derivative) |

Chemoselective Reactivity of Functional Groups

The presence of multiple functional groups in this compound necessitates a consideration of chemoselectivity in its reactions. The hydroxyl group, the amide bond, and the aromatic ring all exhibit distinct reactivities.

Reactions of the Hydroxyl Moiety

The secondary hydroxyl group in this compound is a key site for various chemical transformations.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group to form the corresponding α-keto amide. This transformation can be achieved using a variety of oxidizing agents.

Amination: Direct amination of α-hydroxy amides has been demonstrated, providing a route to α-amino amides. A titanium tetrachloride (TiCl4)-mediated reaction has been developed for the direct amination of α-hydroxy amides with a broad range of amines, including primary, secondary, and heterocyclic amines. nih.govrug.nl This reaction proceeds under mild conditions and offers a highly efficient method for C-N bond formation at the α-position. nih.govrug.nl

| Reaction Type | Reagent | Product |

| Oxidation | Oxidizing Agent (e.g., PCC, Swern oxidation) | α-Keto Amide |

| Direct Amination | Amine, TiCl4 | α-Amino Amide |

Transformations of the Amide Bond

The tertiary amide bond in this compound is generally stable but can undergo transformations under specific conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 2-hydroxypropanoic acid and N-methylaniline. The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the electronic properties of the N-substituents.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would yield the corresponding amine, 2-hydroxy-N-methyl-N-phenylpropan-1-amine.

N-Methylation: While the amide is already N-methylated, further reactions at the nitrogen are generally limited. However, methods for the monoselective N-methylation of primary and some secondary amides using quaternary ammonium (B1175870) salts have been developed, highlighting the possibility of manipulating N-substituents in amide-containing molecules. acs.orgnih.gov

The activation of the amide bond is crucial for many of its transformations. The resonance stabilization of the amide bond, which gives it a partial double bond character, is responsible for its relative inertness. nih.govnih.gov Activating the amide, for instance through the use of a Lewis acid, can facilitate nucleophilic attack at the carbonyl carbon. nih.gov

| Reaction Type | Reagent/Condition | Product(s) |

| Hydrolysis | H3O+ or OH- | 2-Hydroxypropanoic acid and N-methylaniline |

| Reduction | LiAlH4 | 2-Hydroxy-N-methyl-N-phenylpropan-1-amine |

Electrophilic and Nucleophilic Reactions

The structure of this compound presents sites for both electrophilic and nucleophilic attack.

Nucleophilic Reactions: The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles. This is the basis for amide hydrolysis and reduction. The α-carbon, being adjacent to the carbonyl group, can be deprotonated under strong basic conditions to form an enolate, which is a potent nucleophile and can react with various electrophiles.

A study on a similar molecule with multiple nucleophilic centers highlighted that the reactivity against electrophiles can be controlled to achieve chemoselectivity. researchgate.net In the case of this compound, the hydroxyl oxygen and the amide nitrogen are potential nucleophilic sites, in addition to the phenyl ring.

| Reaction Type | Reagent | Site of Reaction | Product |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, FeBr3) | Phenyl Ring | Substituted Phenyl Ring |

| Nucleophilic Acyl Substitution | Nucleophile (e.g., H2O, H-) | Carbonyl Carbon | Hydrolysis or Reduction Product |

| Enolate Formation and Reaction | Strong Base, then Electrophile | α-Carbon | α-Substituted Product |

Mechanistic Insights into Amide Bond Formation

The formation of the amide bond in this compound is a critical transformation that involves the coupling of a 2-hydroxypropanoic acid derivative with N-methylaniline. The robustness and functionality of this bond are central to the molecule's chemical identity. The mechanism of this formation can be approached through several distinct pathways, from direct condensation to advanced catalytic methods, each with unique mechanistic features that influence reaction efficiency, yield, and stereochemical integrity.

A foundational method for amide bond formation is the direct thermal condensation of a carboxylic acid and an amine. In this context, 2-hydroxypropanoic acid and N-methylaniline would be heated, often at high temperatures (160-320°C), to drive off water and shift the equilibrium toward the amide product. core.ac.uk The initial step involves an acid-base reaction to form an ammonium carboxylate salt. Subsequent dehydration at elevated temperatures proceeds through a tetrahedral intermediate to yield the amide. However, this method's requirement for high temperatures can be a significant drawback, particularly for molecules with sensitive functional groups.

To achieve amide bond formation under milder conditions, the carboxylic acid's hydroxyl group is typically converted into a better leaving group. This "activation" of the carboxylic acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

The general mechanism is a nucleophilic acyl substitution:

Nucleophilic Attack: The nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of the activated 2-hydroxypropanoic acid derivative.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., Cl⁻, or an activated ester group).

Deprotonation: A final deprotonation step at the nitrogen atom yields the stable this compound.

The choice of activating agent is crucial and dictates the specific reaction conditions and outcomes.

| Activation Strategy | Activating Agent Example | Key Mechanistic Feature | Typical Conditions | Potential Outcome |

|---|---|---|---|---|

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | Creates a highly reactive acyl chloride intermediate. The chloride ion is an excellent leaving group. | Often requires a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. | High yields but can be harsh; risk of side reactions and epimerization at the chiral center. |

| Use of Coupling Reagents | Dicyclohexylcarbodiimide (DCC), HATU | In situ activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate (with DCC) or an activated ester. | Mild conditions, room temperature. | Good for preserving stereochemistry; stoichiometric waste products are generated (e.g., DCU). |

| Anhydride (B1165640) Formation | Propanephosphonic acid anhydride (T3P®) | Forms a mixed anhydride, which is a potent acylating agent. organic-chemistry.org | Mild, low-epimerization method suitable for sensitive substrates. organic-chemistry.org | High yields with excellent retention of chirality. organic-chemistry.org |

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and achieve high selectivity. For the synthesis of N-aryl amides like this compound, several catalytic strategies offer distinct mechanistic advantages.

Transition-Metal Catalysis : Palladium and copper catalysts are effective for forming C-N bonds. core.ac.ukorganic-chemistry.org One proposed mechanism involves the reaction of a palladium-acyl complex with a phenoxide, forming a phenyl ester intermediate. This highly reactive intermediate subsequently undergoes an uncatalyzed reaction with the amine to yield the final amide product. core.ac.uk This approach is particularly useful for coupling aryl partners.

Organocatalysis : Metal-free approaches using organic catalysts are gaining prominence. For instance, bicyclic guanidines have been shown to efficiently catalyze the formation of N-aryl amides from non-strained lactones and aromatic amines. nih.gov The catalyst likely functions by activating the reactants through hydrogen bonding or by acting as a proton shuttle, facilitating the nucleophilic attack of the amine.

Umpolung Amide Synthesis (UmAS) : This novel strategy inverts the typical polarity of the reactants. Instead of a nucleophilic amine and an electrophilic acyl donor, UmAS provides a pathway that avoids epimerization-prone intermediates. nih.govacs.org For N-aryl amides, a proposed mechanism involves the reaction of an α-fluoronitroalkane with an N-aryl hydroxylamine, promoted by a simple Brønsted base. nih.gov This method is significant because it directly produces the N-aryl amide without requiring other activating agents and has been demonstrated to proceed with complete conservation of enantioenrichment, a critical factor for chiral molecules. nih.govacs.org

| Catalytic System | Catalyst Type | General Mechanistic Principle | Key Advantage |

|---|---|---|---|

| Palladium Cross-Coupling | Transition Metal (Pd) | Formation of a reactive phenyl ester intermediate via a palladium-acyl complex. core.ac.uk | Broad substrate scope for N-aryl and N-alkenyl amides. core.ac.uk |

| Guanidine-Catalyzed Aminolysis | Organocatalyst | Activation of reactants through hydrogen bonding or proton transfer, facilitating ring-opening of lactones by aromatic amines. nih.gov | Metal-free, atom-economical, and proceeds under mild conditions. nih.gov |

| Umpolung Amide Synthesis (UmAS) | Base-Promoted | Reaction polarity is inverted, using an α-fluoronitroalkane and an N-aryl hydroxylamine. nih.govacs.org | Avoids epimerization-prone intermediates, ensuring high stereochemical fidelity. nih.gov |

Theoretical studies further illuminate these pathways. For example, calculations on related amidation reactions have shown that catalysts can significantly lower the activation energy barrier. In thiol-catalyzed amidations, the energy barrier was found to be approximately 40 kJ mol⁻¹ lower than the non-catalyzed reaction, partly due to the stabilization of the transition state through hydrogen bonding. rsc.org Similar principles of transition state stabilization are likely at play in the various catalytic formations of this compound, making these advanced methods highly favorable for efficient and stereoselective synthesis.

Spectroscopic and Advanced Structural Characterization of 2 Hydroxy N Methyl N Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.

Proton (¹H) NMR Spectroscopy

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| CH-OH | ~4.0 - 4.5 | Quartet |

| N-CH₃ | ~3.2 | Singlet |

| CH-CH₃ | ~1.2 - 1.4 | Doublet |

| OH | Variable | Singlet (broad) |

The aromatic protons on the phenyl ring are expected to appear in the downfield region (7.2-7.5 ppm) as a complex multiplet. The methine proton adjacent to the hydroxyl group would likely resonate as a quartet due to coupling with the neighboring methyl protons. The N-methyl protons would appear as a distinct singlet, while the methyl protons of the propanamide backbone would be a doublet, coupling with the adjacent methine proton. The chemical shift of the hydroxyl proton is variable and depends on factors like solvent and concentration.

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~170 - 175 |

| Aromatic C-N | ~140 - 145 |

| Aromatic C-H | ~120 - 130 |

| CH-OH | ~65 - 75 |

| N-CH₃ | ~35 - 40 |

| CH₃ | ~15 - 20 |

The carbonyl carbon of the amide is expected to be the most downfield signal. The aromatic carbons will appear in their characteristic region, with the carbon attached to the nitrogen being further downfield. The carbon bearing the hydroxyl group (CH-OH) will be in the 65-75 ppm range, while the N-methyl and the other methyl carbon will be found in the upfield region.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, a cross-peak between the CH-OH proton and the CH-CH₃ protons would confirm their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the assignments of their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Amide) | 1630 - 1680 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-N stretch (Amide) | 1200 - 1350 |

| C-O stretch (Alcohol) | 1000 - 1260 |

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group. The presence of a strong band around 1630-1680 cm⁻¹ would confirm the amide carbonyl group. Aromatic and aliphatic C-H stretching vibrations would be observed in their respective regions, as would the C=C stretching of the phenyl ring.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the precise molecular formula of a compound. For 2-Hydroxy-N-methyl-N-phenylpropanamide, the molecular formula is C₁₀H₁₃NO₂. massbank.jp

The expected exact mass for the protonated molecule ([M+H]⁺) can be calculated and compared with the experimental value to confirm the elemental composition.

Molecular Formula: C₁₀H₁₃NO₂ massbank.jp

Calculated Exact Mass: 179.0946 g/mol massbank.jp

Measured Precursor m/z: 180.1019 ([M+H]⁺) massbank.jp

This precise mass measurement provides strong evidence for the proposed molecular formula. Further fragmentation analysis in an MS/MS experiment would yield structural information by identifying characteristic fragment ions.

Fragmentation Pattern Analysis and Structural Interpretation

Mass spectrometry is a critical analytical technique for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In techniques such as electrospray ionization (ESI), the molecule is first gently ionized, typically by protonation, to form the molecular ion [M+H]⁺. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that aids in structural confirmation.

For this compound, with a molecular formula of C₁₀H₁₃NO₂ and an exact mass of 179.0946, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 180.1019. researchgate.net The fragmentation of this precursor ion is dictated by the presence of several key functional groups: a hydroxyl group, an amide linkage, a methyl group on the nitrogen, and a phenyl ring. The stability of the resulting fragments governs the observed fragmentation pathways.

Common fragmentation behaviors for amide-containing compounds involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. Alpha-cleavage is a dominant pathway for amides and amines. molbase.com For this compound, key fragmentation pathways would involve the cleavage of the C-C bond alpha to the hydroxyl group and the cleavage of the amide C-N bond. The loss of neutral molecules such as water (H₂O) from the hydroxyl group or carbon monoxide (CO) from the carbonyl group are also common fragmentation events. The phenyl group and the N-methyl group also influence the fragmentation, potentially leading to characteristic ions.

A detailed analysis of the tandem mass spectrum (MS/MS) would reveal the specific masses of the fragment ions, allowing for the deduction of their elemental compositions and, consequently, the elucidation of the molecule's precise structural connectivity. The relative abundance of these fragment ions provides further insight into the stability of the fragments and the preferred fragmentation routes.

Table 1: Predicted Major Fragment Ions of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Neutral Loss from Precursor Ion [M+H]⁺ |

|---|---|---|

| 180.1019 | [C₁₀H₁₄NO₂]⁺ | - |

| 162.0913 | [C₁₀H₁₂NO]⁺ | H₂O (Water) |

| 134.0964 | [C₉H₁₂N]⁺ | CH₂O₂ (Formic Acid) |

| 120.0808 | [C₈H₁₀N]⁺ | C₂H₄O₂ (Acetic Acid) |

| 106.0651 | [C₇H₈N]⁺ | C₃H₆O₂ (Propanoic Acid) |

| 91.0546 | [C₇H₇]⁺ | C₃H₇NO₂ (Alanine) |

| 77.0386 | [C₆H₅]⁺ | C₄H₉NO₂ |

Note: This table is based on theoretical fragmentation pathways and the most likely cleavages for this molecular structure. Actual experimental data would be required for definitive confirmation.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision.

While X-ray crystallography is a powerful tool for the structural elucidation of compounds of this class, a search of the available scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Although crystal structures for similarly functionalized molecules have been reported, providing insights into typical bond lengths and angles for phenyl-amide systems, specific data for the title compound is not available. researchgate.netresearchgate.net The determination of its crystal structure would require experimental work involving the growth of a suitable single crystal followed by X-ray diffraction analysis.

Table 2: Required Parameters for X-ray Crystallographic Analysis

| Parameter | Description | Status for this compound |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Determined |

| Space Group | The specific symmetry group of the crystal. | Not Determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Not Determined |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Not Determined |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Not Determined |

| Absolute Configuration | The spatial arrangement of atoms at the chiral center (R/S). | Not Determined |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared to the theoretical percentages calculated from a proposed empirical formula. A close agreement between the experimental and theoretical values serves as strong evidence for the confirmation of the compound's empirical and, by extension, its molecular formula.

For this compound, the molecular formula is established as C₁₀H₁₃NO₂. researchgate.net From this formula, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The experimental determination of the elemental composition is typically performed using combustion analysis. In this method, a precisely weighed sample of the compound is completely burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The masses of these products are then used to calculate the mass percentages of C, H, and N in the original sample. The percentage of oxygen is often determined by difference.

**Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₃NO₂) **

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass in Molecule (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 67.02% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.85% |

| Total | 179.219 | 100.00% |

Experimental confirmation of these theoretical percentages through elemental analysis would provide a fundamental validation of the compound's chemical formula.

Computational Chemistry and Theoretical Studies on 2 Hydroxy N Methyl N Phenylpropanamide

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding the electronic structure and properties of molecules. The two primary families of methods used for molecules of the size and complexity of 2-Hydroxy-N-methyl-N-phenylpropanamide are ab initio and Density Functional Theory (DFT).

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) provide a basic description of the electronic structure, while more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) offer higher accuracy by incorporating electron correlation. nih.gov For a molecule like this compound, ab initio calculations can provide benchmark data for geometric parameters and relative energies.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electron density of a system to determine its energy and other properties. The choice of the functional, which approximates the exchange-correlation energy, is crucial. Common functionals for organic molecules include B3LYP and M06-2X. These methods, paired with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), can yield highly accurate predictions for a wide range of molecular properties.

The selection of a computational method and basis set is a critical step in any theoretical study and is typically validated against experimental data where available, or against higher-level computations. For this compound, a combination of DFT for initial explorations and higher-level ab initio methods for refining critical energetic and structural details would represent a comprehensive computational approach.

Table 1: Representative Quantum Chemical Methods and Basis Sets for Amide Systems

| Method Family | Specific Method | Common Basis Sets | Typical Applications |

| Ab Initio | Hartree-Fock (HF) | 6-31G, cc-pVDZ | Initial geometry optimization, qualitative molecular orbital analysis |

| Møller-Plesset (MP2) | 6-311+G(d,p), aug-cc-pVTZ | More accurate geometries and energies, inclusion of electron correlation | |

| Coupled Cluster (CCSD(T)) | aug-cc-pVTZ, CBS | High-accuracy benchmark energies (the "gold standard") nih.gov | |

| Density Functional Theory (DFT) | B3LYP | 6-31G, 6-311++G(2d,2p) | Geometries, vibrational frequencies, reaction energies |

| M06-2X | 6-311+G(d,p), def2-TZVP | Good for non-covalent interactions, thermochemistry, and kinetics | |

| ωB97X-D | 6-311+G(d,p), aug-cc-pVTZ | Long-range corrected functional, good for systems with dispersion interactions |

Conformational Analysis and Energetics

Computational methods are ideally suited for this task. A systematic search of the conformational space can be performed by rotating key dihedral angles, such as those around the C-C, C-N, and C-O bonds. For each starting geometry, a geometry optimization is performed to locate the nearest local minimum on the potential energy surface. The energies of these optimized conformers are then compared to identify the global minimum and the relative populations of other low-energy conformers at a given temperature, which can be estimated using the Boltzmann distribution.

For amides, a key conformational feature is the potential for cis and trans isomers with respect to the amide bond. In secondary amides, the trans conformation is generally more stable. rsc.org The presence of the N-methyl and N-phenyl groups in this compound will influence the rotational barrier around the C-N bond and the relative stability of different rotamers. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding, which can significantly stabilize certain conformations.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Intramolecular H-Bond (Donor-Acceptor) |

| 1 (Global Minimum) | O=C-N-C(phenyl): ~180 (trans) | 0.00 | OH --- O=C |

| 2 | O=C-N-C(phenyl): ~180 (trans) | 1.25 | None |

| 3 | O=C-N-C(phenyl): ~0 (cis) | 3.50 | OH --- N |

| 4 | O=C-N-C(phenyl): ~0 (cis) | 4.75 | None |

Note: This data is illustrative and based on typical energy differences observed in similar molecules.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. For amides, characteristic vibrational bands such as the C=O stretch (Amide I band), the N-H bend (in secondary amides, but absent here), and the C-N stretch (Amide III band) are of particular interest. nih.gov DFT methods, such as B3LYP with a 6-31G* basis set, are known to provide good predictions of vibrational spectra, although the calculated frequencies are often scaled by an empirical factor to better match experimental data.

NMR Spectroscopy: Theoretical calculations can predict NMR chemical shifts and coupling constants. The chemical shifts are determined by calculating the magnetic shielding tensors for each nucleus. By referencing these to a standard (e.g., tetramethylsilane), the chemical shifts can be predicted. This is particularly useful for assigning complex spectra and for understanding how the chemical environment of a nucleus is affected by the molecule's conformation. For this compound, calculations could help to assign the protons and carbons of the phenyl ring, the propanamide backbone, and the methyl groups.

Table 3: Predicted Vibrational Frequencies for a Stable Conformer of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| O-H stretch | ~3500 | Hydroxyl group stretching |

| C-H stretch (aromatic) | ~3100-3000 | Phenyl ring C-H stretching |

| C-H stretch (aliphatic) | ~3000-2850 | Propanamide and methyl C-H stretching |

| C=O stretch (Amide I) | ~1650 | Carbonyl stretching |

| C-N stretch (Amide III) | ~1250 | C-N stretching coupled with other modes |

| C-O stretch | ~1100 | Hydroxyl C-O stretching |

Note: These are representative values for a secondary amide and are for illustrative purposes.

Reaction Mechanism Studies and Transition State Modeling

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, one could investigate reactions such as amide hydrolysis, oxidation of the hydroxyl group, or electrophilic substitution on the phenyl ring.

The process involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction. Vibrational frequency calculations are used to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By tracing the reaction path from the transition state down to the reactants and products (a procedure known as Intrinsic Reaction Coordinate, IRC, analysis), one can confirm that the located TS indeed connects the desired species. These studies can provide a detailed, atomistic picture of the reaction mechanism, including the role of catalysts or solvent molecules. For instance, the hydrolysis of the amide bond could be modeled in the presence of explicit water molecules to understand the role of the solvent in proton transfer steps.

Table 4: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State (TS1) | +25.0 | First energy barrier |

| Intermediate | +5.0 | A stable intermediate species |

| Transition State (TS2) | +15.0 | Second energy barrier |

| Products | -10.0 | Final products |

Note: This data is illustrative of a generic two-step reaction mechanism and does not represent a specific reaction of the title compound.

Role of 2 Hydroxy N Methyl N Phenylpropanamide and Its Analogs As Synthetic Intermediates

Utility in the Construction of Complex Organic Molecules

The inherent reactivity of the functional groups within 2-Hydroxy-N-methyl-N-phenylpropanamide and its analogs makes them valuable building blocks in synthetic organic chemistry. The hydroxyl group can be oxidized to form a carbonyl group or participate in esterification and etherification reactions. The amide group can be reduced to an amine, and the aromatic phenyl ring is susceptible to electrophilic substitution reactions. This multi-functional nature allows chemists to incorporate the propanamide scaffold into larger, more intricate molecular architectures through a variety of synthetic routes.

Precursors for Advanced Pharmaceutical Building Blocks

The structural motif of this compound is found within several classes of pharmacologically active molecules. Consequently, it and its derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals.

Synthesis of Selective Androgen Receptor Modulators (SARMs) Intermediates

Analogs of 2-hydroxy-N-phenylpropanamide are key intermediates in the synthesis of certain Selective Androgen Receptor Modulators (SARMs). For instance, the synthesis of (S)-meta-SF5 derivatives, a class of SARMs, utilizes a chiral anilide intermediate derived from a related structure. The process involves the amide coupling of (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid with specific anilines using thionyl chloride to produce chiral anilides like (R)-3-Bromo-2-hydroxy-2-methyl-N-(3-(pentafluorosulfanyl)phenyl)propanamide. This intermediate is then reacted with various phenols to yield the final SARM compounds. This highlights the importance of the 2-hydroxy-propanamide core in constructing these targeted therapeutic agents.

Table 1: Synthesis of a SARM Intermediate

| Reactant 1 | Reactant 2 | Coupling Agent | Product (Intermediate) |

|---|

Intermediates in the Synthesis of Muscarinic Receptor Antagonists

The synthesis of muscarinic receptor antagonists, which are used to treat conditions like overactive bladder, can involve intermediates that are structurally related to this compound. For example, the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist, proceeds through the reaction of 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)benzo[2,3-b]furan. googleapis.com The "1-carbamoyl-1,1-diphenylmethyl" portion of the intermediate is a type of substituted acetamide, demonstrating the utility of amide-containing building blocks in the synthesis of this class of drugs. Similarly, the synthesis of Oxybutynin, another anticholinergic agent, involves the coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (or its methyl ester) with derivatives of 4-amino-2-butyn-1-ol. mdpi.com While not direct propanamides, these syntheses rely on core structures featuring hydroxyl and amide-like functionalities, underscoring the broader importance of this class of intermediates in medicinal chemistry.

Role in the Preparation of Opioid Analgesic Derivatives

The N-phenylpropanamide substructure is a cornerstone of the fentanyl class of synthetic opioids. This chemical group is essential for their potent analgesic activity. A key example is Ohmefentanyl, an extremely potent fentanyl analog, which is chemically named N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide. googleapis.com The synthesis of this and related opioid analgesics involves the incorporation of the N-phenylpropanamide moiety onto a piperidine (B6355638) ring. researchgate.net The specific stereochemistry of the molecule, including at the chiral centers of the piperidine ring and the hydroxy-phenylethyl group, significantly influences the analgesic potency and receptor binding affinity. The preparation of these complex molecules relies on synthetic pathways where the N-phenylpropanamide group is a critical component, often introduced through the acylation of a piperidine-based precursor. gov.bc.ca

Table 2: Examples of Opioid Analgesics Featuring the N-Phenylpropanamide Moiety

| Compound Name | Chemical Structure Feature | Relative Potency Note |

|---|---|---|

| Fentanyl | N-[1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Potent synthetic opioid |

| 3-Methylfentanyl | N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Significantly more potent than morphine gov.bc.ca |

Applications in the Synthesis of Polymers and Industrial Chemicals

While the direct use of this compound in large-scale polymer synthesis is not widely documented, structurally related compounds are employed in materials science to modify polymer properties. For example, p-hydroxy-N-phenyl maleimide (B117702) can be grafted onto polypropylene (B1209903) through a melt reactive extrusion process. This functionalization attaches the polar maleimide units to the nonpolar polypropylene backbone, which increases the polymer's hydrophilicity and its compatibility with more polar materials. This demonstrates the potential for hydroxy-N-phenyl amide structures to be used as chemical modifiers in the production of specialized polymers with tailored surface properties.

Advanced Analytical Methodologies for Research Applications of 2 Hydroxy N Methyl N Phenylpropanamide

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

Chromatography is a cornerstone of chemical analysis, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For a chiral compound such as 2-Hydroxy-N-methyl-N-phenylpropanamide, chromatographic techniques are indispensable for both achiral purity assessment and the critical determination of enantiomeric excess.

High Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analyses.

For the assessment of chemical purity, a reverse-phase HPLC (RP-HPLC) method is typically employed. This separates the target compound from starting materials, by-products, and degradation products based on differences in polarity. A typical RP-HPLC system for the analysis of N-aryl amides might utilize a C18 stationary phase.

Enantiomeric excess (e.e.) is a critical parameter for any chiral compound intended for stereospecific applications. Chiral HPLC is the gold standard for separating and quantifying the individual enantiomers of this compound. This is most commonly achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amides. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. rjptonline.org

Interactive Data Table: Illustrative HPLC and Chiral HPLC Parameters

| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Excess) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) | Hexane:Isopropanol (Isocratic, e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Detection | UV at 254 nm | UV at 220 nm |

| Column Temp. | 25 °C | 25 °C |

| Injection Vol. | 10 µL | 10 µL |

| Expected Rt (Analyte) | Dependent on gradient | R-enantiomer: ~6.5 min, S-enantiomer: ~8.0 min (example) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to its polar hydroxyl and amide groups, it can be derivatized to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group.

GC-MS is exceptionally well-suited for identifying and quantifying impurities in a sample mixture. Following separation on the GC column, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparing it to a spectral library. For a molecule like this compound, characteristic fragments would likely arise from cleavage adjacent to the carbonyl group, the N-phenyl bond, and the loss of the hydroxyl group. libretexts.org This technique is invaluable for identifying by-products from the synthesis or degradation products that might be present in a sample.

Interactive Data Table: Expected GC-MS Fragmentation Patterns

| Fragment Ion (m/z) | Proposed Structure/Origin |

| M+ | Molecular Ion |

| M-15 | Loss of a methyl group (-CH₃) |

| M-17 | Loss of a hydroxyl radical (-OH) |

| M-43 | Loss of an acetyl group (-COCH₃) |

| M-77 | Loss of a phenyl group (-C₆H₅) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions. It allows a chemist to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the desired product.

In the synthesis of this compound, TLC can be used to determine the point of reaction completion. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system, which is typically a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. By comparing the spots in the reaction mixture lane to the starting material lanes, one can determine if the reactants have been consumed.

Interactive Data Table: Example TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Expected Rf (Reactant) | Higher Rf (less polar) |

| Expected Rf (Product) | Lower Rf (more polar due to -OH group) |

Development and Validation of Quantitative Analytical Procedures

For many research applications, it is not enough to simply identify the presence of this compound; it is necessary to accurately and precisely quantify it. The development and validation of a quantitative analytical procedure, most commonly using HPLC-UV, is a critical process that ensures the reliability of the analytical data. rsc.orgpharmaerudition.orgwjarr.com

The development phase involves optimizing the chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature) to achieve a sharp, symmetrical, and well-resolved peak for the analyte, free from interference from other components in the sample matrix.

Once the method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). rjptonline.org Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Interactive Data Table: Typical Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Acceptance Criteria (Example) |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% |

| Range | e.g., 10 - 150 µg/mL |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant change in results with small variations in flow rate, mobile phase composition, etc. |

Q & A

Basic: What are the optimal synthetic routes for 2-Hydroxy-N-methyl-N-phenylpropanamide, and how can reaction conditions be optimized to improve yield and purity?

Answer:

The synthesis of this compound can be optimized through careful selection of reaction conditions. For example, catalytic hydrogenation (e.g., using Pd/C under 40 psi H₂ in ethanol) is effective for reducing intermediates, as demonstrated in the synthesis of structurally related amides . Post-reaction purification via silica gel chromatography ensures removal of byproducts, while recrystallization from solvents like ethyl acetate/hexane enhances purity. Reaction parameters such as temperature, catalyst loading, and solvent polarity should be systematically varied (e.g., using Design of Experiments, DoE) to maximize yield. Analytical techniques like ¹H/¹³C NMR and mass spectrometry (MS) are critical for verifying structural integrity and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.